molecular formula C12H14N2 B14846383 3,6,8-Trimethylquinolin-2-amine

3,6,8-Trimethylquinolin-2-amine

Cat. No.: B14846383
M. Wt: 186.25 g/mol
InChI Key: DEEBQHSEAJQMFR-UHFFFAOYSA-N
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Description

3,6,8-Trimethylquinolin-2-amine is a quinoline derivative featuring three methyl groups at positions 3, 6, and 8 of the heterocyclic ring, with an amine substituent at position 2. The structural arrangement of methyl groups in this compound may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,6,8-trimethylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)6-9(3)12(13)14-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

DEEBQHSEAJQMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,6,8-trimethylquinoline can be synthesized using several methods. One common method is the Combes quinoline synthesis, which involves the condensation of aniline with β-diketones under acidic conditions . The reaction typically uses concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the quinoline ring.

Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of a Lewis acid catalyst . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of 2-amino-3,6,8-trimethylquinoline often involves large-scale batch reactions using the Combes or Friedländer synthesis methods. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6,8-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in 2-amino-3,6,8-trimethylquinoline can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-3,6,8-trimethylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential as an antimalarial agent and its ability to inhibit certain enzymes.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3,6,8-trimethylquinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key structural analogs of 3,6,8-trimethylquinolin-2-amine include isomers with methyl groups at different positions on the quinoline ring:

Compound Name CAS Number Molecular Formula Methyl Positions Key Differences Reference
3,5,8-Trimethylquinolin-2-amine 948291-75-6 C₁₂H₁₄N₂ 3, 5, 8 Methyl at position 5 vs. 6
3,7,8-Trimethylquinolin-2-amine 948291-95-0 C₁₂H₁₄N₂ 3, 7, 8 Methyl at position 7 vs. 6
5,8-Dimethyl-3-phenylquinolin-2-amine 948292-57-7 C₁₇H₁₆N₂ 5, 8 Phenyl substituent at position 3

Analysis :

  • Steric Effects: The position of methyl groups (e.g., 3,6,8 vs. For example, a methyl group at position 6 (as in this compound) may create different spatial constraints compared to position 5 or 7 in isomers .
  • Electronic Effects: Electron-donating methyl groups influence the electron density of the quinoline ring. Substitution at position 6 (adjacent to the amine at position 2) may modulate basicity or hydrogen-bonding capacity compared to other isomers .
Physicochemical Properties

However, analogs provide indirect insights:

Compound Name Melting Point (°C) Solubility Stability Notes Reference
3,7,8-Trimethylquinolin-2-amine HCl Not reported Hydrochloride salt likely water-soluble Stable under dry conditions
5,8-Dimethyl-3-phenylquinolin-2-amine Not reported Likely lipophilic due to phenyl group No data available
2-(Trifluoromethyl)quinolin-4-amine Not reported Enhanced lipophilicity from CF₃ group Higher metabolic stability

Analysis :

  • Salt Forms: The hydrochloride salt of 3,7,8-trimethylquinolin-2-amine (CAS 1170258-91-9) suggests that similar derivatives may form stable salts to improve solubility .
  • Substituent Impact: Introducing a phenyl group (as in 5,8-dimethyl-3-phenylquinolin-2-amine) increases molecular weight and lipophilicity, which could reduce aqueous solubility compared to methyl-substituted analogs .

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